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Benz(b)acridine, 2,12-dimethyl-

Cat. No.: B12811496
CAS No.: 38754-70-0
M. Wt: 257.3 g/mol
InChI Key: PQFPIUVPQCZTKY-UHFFFAOYSA-N
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Description

General Overview of Polycyclic Aromatic Nitrogen Heterocycles

Polycyclic Aromatic Nitrogen Heterocycles (PANHs), also known as azaarenes, are a class of organic compounds that are structural analogues of Polycyclic Aromatic Hydrocarbons (PAHs). researchgate.net Their structure consists of two or more fused aromatic rings, where at least one carbon atom in the aromatic system is replaced by a nitrogen atom. researchgate.netopenmedicinalchemistryjournal.com This substitution of a carbon atom with a nitrogen heteroatom significantly influences the molecule's physicochemical properties, including polarity and basicity. researchgate.netoptica.org

PANHs are found in the environment from both natural and anthropogenic sources, often co-occurring with PAHs in complex mixtures resulting from the incomplete combustion of organic materials like coal, oil, and tobacco. nih.govdoi.org Unlike many PAHs, some PANHs are also intentionally synthesized for various industrial and research purposes. researchgate.net From a toxicological perspective, certain PANHs and their alkylated derivatives are noted for being potent mutagens and carcinogens, with some exhibiting greater biological effects than their direct hydrocarbon counterparts. researchgate.net

Structural Characteristics of the Benzacridine Core

The benzacridine core is a tetracyclic aromatic system, meaning it is composed of four fused rings. It belongs to the broader family of acridines, which are characterized by a central pyridine (B92270) ring fused to two benzene (B151609) rings. ontosight.ai In the case of benzacridines, an additional benzene ring is fused to the acridine (B1665455) skeleton.

Depending on the position of this fourth benzene ring relative to the acridine structure, three distinct linear isomers exist:

Benz[a]acridine: The additional benzene ring is fused at the 'a' face of the acridine molecule. nih.gov

Benz[b]acridine: The fusion occurs at the 'b' face. lookchem.com

Benz[c]acridine: The fusion is at the 'c' face. nist.gov

Each of these isomers possesses a unique shape and electronic distribution, which in turn dictates its chemical reactivity and interaction with biological systems. The subject of this article, Benz(b)acridine (B12651566), 2,12-dimethyl-, is a derivative of the benz[b]acridine core structure.

Isomer NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
Benz[a]acridine225-11-6C17H11N229.27
Benz[b]acridine257-89-6C17H11N229.28
Benz[c]acridine225-51-4C17H11N229.28

Significance of Alkyl Substitutions in Polycyclic Aromatic Systems

The introduction of alkyl groups, such as methyl (–CH₃), onto the core structure of a polycyclic aromatic system can profoundly alter its properties. The position and number of these substituents are critical factors influencing the molecule's behavior. tandfonline.com

Key effects of alkyl substitution include:

Molecular Geometry: Methyl groups, particularly when located in sterically hindered areas like a "bay region," can cause the aromatic ring system to distort and deviate from planarity. tandfonline.comepa.gov This nonplanarity can affect how the molecule interacts with other molecules, including biological macromolecules.

Chemical Reactivity: Alkyl groups can enhance the chemical reactivity of the molecule. For instance, the presence of methyl groups can reduce the energy required to initiate chemical reactions and can serve as sites for further chemical transformations. acs.org

Metabolic Pathways: In biological systems, alkyl substitution can shift the focus of metabolic enzymes. It may enhance the reactivity of a specific region of the molecule, sometimes leading to the formation of highly reactive metabolites. epa.gov Studies on various PAHs have shown that methyl substitution in a bay region can enhance tumorigenic activity. epa.govnih.gov Conversely, substitution at other positions might block the formation of such metabolites. epa.gov

The study of how and where alkyl groups are placed on a polycyclic core is therefore crucial for understanding the structure-activity relationships within this class of compounds. nih.gov

Research Scope and Focus on Benz(b)acridine, 2,12-dimethyl-

The specific compound of interest is Benz(b)acridine, 2,12-dimethyl-. This molecule features the benz[b]acridine core with two methyl groups substituted at the 2 and 12 positions. While extensive, peer-reviewed research focusing solely on this particular isomer is not abundant in public literature, its chemical properties can be predicted, and its areas of scientific interest can be inferred from studies on related compounds.

Research on dimethyl-substituted benzacridines and other similar PANHs typically centers on several key areas. Synthetic chemistry explores efficient methods for their creation, such as cycloaddition reactions. researchgate.netmdpi.com Structural studies, often employing techniques like NMR and X-ray crystallography, aim to elucidate the precise three-dimensional shape and electronic properties. rsc.org A significant portion of research investigates the biological activity of these compounds, driven by the knowledge that the pattern of methyl substitution dramatically influences metabolic activation and potential mutagenicity. nih.gov For example, studies on isomers like 7,9-dimethylbenz[c]acridine (B1206154) have been conducted to understand their biological effects. mdpi.com

Therefore, the research scope for Benz(b)acridine, 2,12-dimethyl- would logically involve its synthesis, full spectroscopic characterization to confirm its structure, and comparative studies with other benzacridine isomers to understand how the specific 2,12-dimethyl substitution pattern influences its planarity, electronic properties, and ultimately its biological activity profile.

Compound NameMolecular FormulaMolecular Weight (g/mol)Calculated LogP*
Benz(b)acridine, 2,12-dimethyl-C19H15N257.33Not available
Benz[a]acridine, 2,10-dimethyl- chemeo.comC19H15N257.335.16

*LogP (octanol/water partition coefficient) is a measure of a compound's lipophilicity (fat-solubility). A higher value indicates greater lipophilicity. Data for Benz[a]acridine, 2,10-dimethyl- is from Crippen Method calculation. chemeo.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15N B12811496 Benz(b)acridine, 2,12-dimethyl- CAS No. 38754-70-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38754-70-0

Molecular Formula

C19H15N

Molecular Weight

257.3 g/mol

IUPAC Name

2,12-dimethylbenzo[b]acridine

InChI

InChI=1S/C19H15N/c1-12-7-8-18-16(9-12)13(2)17-10-14-5-3-4-6-15(14)11-19(17)20-18/h3-11H,1-2H3

InChI Key

PQFPIUVPQCZTKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=CC4=CC=CC=C4C=C3N=C2C=C1)C

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of Benz B Acridine, 2,12 Dimethyl

Reactions of the Aromatic Core

The aromatic core of Benz(b)acridine (B12651566), 2,12-dimethyl- is a complex system with multiple sites for potential reactions. The reactivity is a balance between the electron-donating character of the benzene (B151609) ring and the electron-withdrawing nature of the pyridine (B92270) ring within the acridine (B1665455) structure.

Predicted Electrophilic Substitution Sites:

Positions on the fused benzene ring, activated by the methyl group.

The electron-deficient nature of the carbon atoms in the pyridine ring of the acridine system makes them susceptible to nucleophilic attack. numberanalytics.com Nucleophilic addition is a common reaction for acridines, often occurring at the C-9 position. numberanalytics.comwikipedia.org In Benz(b)acridine, 2,12-dimethyl-, the C-12 position (adjacent to the nitrogen) is a likely site for nucleophilic addition. The reaction involves the attack of a nucleophile on this electron-poor carbon, leading to the formation of a new bond and breaking of the C=N double bond. wikipedia.org

Table 1: Potential Nucleophilic Addition Reactions

Nucleophile Potential Product
Grignard Reagents (R-MgX) 12-Alkyl-12-hydro-benz(b)acridine derivative
Organolithium Reagents (R-Li) 12-Alkyl-12-hydro-benz(b)acridine derivative

This table is predictive and based on the general reactivity of acridine systems.

The oxidation and reduction of acridine derivatives are well-documented. nih.govyoutube.com Reduction of the acridine nucleus typically occurs at the 9,10-positions to give an acridan derivative. For Benz(b)acridine, 2,12-dimethyl-, reduction would likely affect the central ring system, leading to a dihydrobenz(b)acridine derivative.

Oxidation reactions can be more complex. Strong oxidizing agents can lead to the degradation of the aromatic system. However, under controlled conditions, oxidation might occur at the nitrogen atom to form an N-oxide or at the methyl groups (see section 3.2). The redox potentials of acridine derivatives are influenced by the substituents on the rings. nih.gov

Reactivity of the Methyl Substituents

The methyl groups at the 2- and 12-positions provide additional sites for chemical modification.

The methyl groups can be functionalized through various reactions. For instance, they can undergo oxidation to form carboxylic acids or be halogenated under radical conditions. The functionalization of methyl groups on heterocyclic compounds is an active area of research. rsc.orgrsc.org Borylation of methyl groups on aromatic compounds has also been reported, which can then be used for further derivatization. nih.gov

Table 2: Potential Functionalization Reactions of Methyl Groups

Reagent Reaction Type Potential Product
KMnO₄ Oxidation Benz(b)acridine-2,12-dicarboxylic acid
N-Bromosuccinimide (NBS) Radical Halogenation 2,12-Bis(bromomethyl)benz(b)acridine

This table is predictive and based on general reactions of methyl groups on aromatic systems.

The hydrogen atoms of the methyl groups can be abstracted by radicals to form benzylic-type radicals. These radicals are stabilized by resonance with the large aromatic system of the benz(b)acridine core. Once formed, these radicals can participate in a variety of subsequent reactions, including dimerization, reaction with oxygen, or addition to other molecules. The ease of hydrogen abstraction depends on the stability of the resulting radical. zyvex.com

Photoreactivity and Photo-induced Transformations

The photoreactivity of azaarenes, the class of compounds to which Benz(b)acridine, 2,12-dimethyl- belongs, is a subject of significant environmental and chemical interest. The introduction of a nitrogen atom into the polycyclic aromatic system influences the electronic properties and, consequently, the photochemical behavior of the molecule.

In general, the photodegradation of azaarenes can produce transformation products similar to those from biological monooxygenase activity. nih.gov For the parent compound, acridine, when adsorbed on model atmospheric particulate matter, photo-induced transformations have been observed. researchgate.net A major photoproduct is acridone, which can then undergo a photo-induced tautomerization to 9-hydroxyacridine. researchgate.net The formation of a dihydrodiol via a singlet oxygen reaction has also been suggested. researchgate.net The rate of these photodegradation reactions can be influenced by the nature of the surface on which the molecule is adsorbed. researchgate.net

For Benz(b)acridine, 2,12-dimethyl-, it is anticipated that irradiation with ultraviolet (UV) light would lead to similar transformations. The presence of the two methyl groups at the 2 and 12 positions may influence the rate and regioselectivity of these reactions due to their electron-donating and steric effects. It is plausible that oxidation at the nitrogen atom or the aromatic rings could occur, potentially leading to the formation of N-oxides, phenols, or quinone-type structures. The exact nature and distribution of photoproducts would depend on experimental conditions such as the wavelength of light, the presence of oxygen, and the solvent or matrix.

Recent studies on the photochemistry of quinoline (B57606) N-oxides have shown that they can undergo rearrangement to form benzoxazepines, which can then be converted to acylindoles. nih.govnsf.gov This suggests that if an N-oxide of Benz(b)acridine, 2,12-dimethyl- were formed, it could potentially undergo further photo-induced skeletal rearrangements.

Derivatization Strategies for Benz(b)acridine, 2,12-dimethyl-

The derivatization of Benz(b)acridine, 2,12-dimethyl- can be approached by targeting either the nitrogen heteroatom or the polycyclic aromatic system. These modifications can be used to alter the compound's physical, chemical, and biological properties.

Modifications at the Nitrogen Heteroatom

The lone pair of electrons on the nitrogen atom in the acridine ring system makes it a site for electrophilic attack and quaternization.

N-Alkylation and N-Oxidation: The nitrogen atom can be readily alkylated using alkyl halides to form the corresponding quaternary acridinium (B8443388) salts. Oxidation of the nitrogen atom, for instance with a peroxy acid, would yield the corresponding N-oxide. These transformations introduce a positive charge or a polar N-O bond, which would significantly alter the solubility and electronic properties of the molecule.

Transformations on the Polycyclic Aromatic System

The extended π-system of Benz(b)acridine, 2,12-dimethyl- is susceptible to various transformations, including electrophilic substitution and metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution: The benz(b)acridine ring system is generally electron-rich and can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. The positions of substitution will be directed by the combined electronic effects of the fused rings and the activating methyl groups. Computational studies and experimental data on related benzacridines would be necessary to predict the precise regioselectivity of these reactions.

Metal-Catalyzed Cross-Coupling: For the introduction of new carbon-carbon and carbon-heteroatom bonds, modern cross-coupling methodologies are invaluable. If a halogenated derivative of Benz(b)acridine, 2,12-dimethyl- were synthesized, it could serve as a substrate for reactions like Suzuki, Stille, or Buchwald-Hartwig couplings to introduce a wide variety of functional groups.

Functionalization via Radical Processes: Recent advances in photoredox catalysis have enabled the functionalization of aromatic compounds through radical intermediates. escholarship.org These methods could potentially be applied to Benz(b)acridine, 2,12-dimethyl- for the introduction of alkyl, perfluoroalkyl, or other functional groups. escholarship.orgacs.org

Below is a table summarizing potential derivatization reactions for Benz(b)acridine, 2,12-dimethyl-:

Reaction Type Reagents and Conditions Potential Product Target Site
N-AlkylationAlkyl halide (e.g., CH₃I)2,12-Dimethyl-7-alkylbenz(b)acridinium saltNitrogen Heteroatom
N-OxidationPeroxy acid (e.g., m-CPBA)Benz(b)acridine-7-oxide, 2,12-dimethyl-Nitrogen Heteroatom
NitrationHNO₃/H₂SO₄Nitro-2,12-dimethylbenz(b)acridine isomer(s)Aromatic System
HalogenationBr₂ or NBSBromo-2,12-dimethylbenz(b)acridine isomer(s)Aromatic System

Spectroscopic and Optical Data for Benz(b)acridine, 2,12-dimethyl- Remains Elusive in Publicly Available Scientific Literature

A comprehensive search of publicly accessible scientific databases and chemical literature has revealed a significant lack of specific experimental data for the compound Benz(b)acridine, 2,12-dimethyl- . Despite targeted searches for its synthesis, characterization, and various spectroscopic analyses, detailed research findings required to construct an authoritative article on its advanced spectroscopic characterization and optical properties could not be located.

The requested information, encompassing Infrared (IR), Raman, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 NMR (¹³C NMR), and 2D NMR spectroscopy, is not available in the referenced scientific papers or chemical property databases. While general spectroscopic principles for the broader class of benzacridines and their derivatives are established, specific peak assignments, chemical shifts, coupling constants, and vibrational modes for the 2,12-dimethyl substituted isomer of Benz(b)acridine have not been documented in the surveyed literature.

Consequently, it is not possible to provide the detailed, data-driven article as requested under the specified outline, including data tables for IR, Raman, and NMR spectroscopy. The creation of such an article would necessitate access to primary research data from laboratory synthesis and analysis of this specific compound, which does not appear to be published.

Despite a comprehensive search for scientific literature, specific experimental data regarding the advanced spectroscopic characterization and optical properties of the chemical compound Benz(b)acridine, 2,12-dimethyl- is not available in the public domain.

Numerous search queries for high-resolution mass spectrometry (HRMS), various ionization techniques (FAB, ESI, MALDI), ultraviolet-visible (UV-Vis) absorption characteristics, and fluorescence/luminescence properties of 2,12-dimethylbenz(b)acridine did not yield any specific research findings, data tables, or detailed scholarly articles for this particular molecule.

The search results did provide general information on the principles of these spectroscopic methods and data for other, structurally different, acridine and benzacridine derivatives. However, due to the strict requirement to focus solely on "Benz(b)acridine, 2,12-dimethyl-," this information could not be used to generate the requested article. The precise impact of the specific substitution pattern (2,12-dimethyl) on the spectroscopic and photophysical properties of the benz(b)acridine core remains uncharacterized in the available literature.

Therefore, the sections on Mass Spectrometry for Molecular Mass and Fragmentation Analysis and Electronic Absorption and Emission Spectroscopy for Optical Properties, including all their respective subsections, cannot be populated with the scientifically accurate and specific data requested in the instructions.

Advanced Spectroscopic Characterization and Optical Properties

Electronic Absorption and Emission Spectroscopy for Optical Properties

Fluorescence and Luminescence Properties

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The determination of Φf for Benz(b)acridine (B12651566), 2,12-dimethyl- is typically performed using a comparative method, referencing a standard with a well-known quantum yield.

The selection of an appropriate fluorescence standard is paramount and is based on the spectral region of interest. For azaarenes that emit in the blue to green region, common standards include quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φf ≈ 0.54) and 9,10-diphenylanthracene (B110198) in cyclohexane (B81311) (Φf ≈ 0.95) bjraylight.com. The comparative method involves measuring the integrated fluorescence intensity and the absorbance of both the sample and the standard under identical experimental conditions. The quantum yield is then calculated using the following equation:

Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

Where:

Φf is the fluorescence quantum yield

I is the integrated fluorescence intensity

A is the absorbance at the excitation wavelength

n is the refractive index of the solvent

To minimize errors from inner filter effects, the absorbance of the solutions is typically kept below 0.1 at the excitation wavelength. The photophysical properties of acridine (B1665455) derivatives can be influenced by their molecular structure and environment nih.govrsc.org. For instance, the introduction of methyl groups, as in Benz(b)acridine, 2,12-dimethyl-, can affect the electronic properties and, consequently, the fluorescence quantum yield.

Table 1: Illustrative Fluorescence Quantum Yield Data for Aromatic Compounds

Compound Solvent Excitation Wavelength (nm) Emission Wavelength (nm) Quantum Yield (Φf)
Quinine Sulfate 0.1 M H₂SO₄ 350 450 0.54
9,10-Diphenylanthracene Cyclohexane 365 430 0.95
Luminescence Lifetimes and Dynamics

The luminescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. This parameter provides insight into the rates of both radiative and non-radiative decay processes. For Benz(b)acridine, 2,12-dimethyl-, time-correlated single-photon counting (TCSPC) is a powerful technique for measuring fluorescence lifetimes in the nanosecond range.

The fluorescence lifetime is a sensitive indicator of the molecule's environment and can be affected by factors such as solvent polarity, viscosity, and the presence of quenchers. The excited-state dynamics of methylated azaarenes can be complex, with methylation potentially altering the energy levels of excited states and influencing the rates of intersystem crossing and internal conversion nih.govnih.gov. For example, studies on methylated guanosine (B1672433) derivatives have shown that the position of the methyl group can significantly alter the excited-state lifetime nih.gov.

The fluorescence decay of a compound like Benz(b)acridine, 2,12-dimethyl- in a homogeneous environment is often expected to follow a single exponential decay model. However, in more complex systems, such as when interacting with biological macromolecules, multi-exponential decay kinetics may be observed, indicating the presence of different excited-state populations or quenching mechanisms nih.gov.

Solvent Effects on Optical Properties (Solvatochromism)

Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's absorption or emission spectra as a function of the solvent polarity. This phenomenon arises from differential solvation of the ground and excited states of the molecule. Azaarenes, including acridine derivatives, often exhibit significant solvatochromism due to changes in their dipole moment upon excitation.

The study of solvatochromism in Benz(b)acridine, 2,12-dimethyl- would involve recording its absorption and fluorescence spectra in a range of solvents with varying polarities. The Lippert-Mataga equation is a commonly used model to analyze the relationship between the Stokes shift (the difference in energy between the absorption and emission maxima) and the solvent polarity:

Δν = νabs - νem = (2/hc) * ( (μe - μg)² / a³ ) * Δf + constant

Where:

Δν is the Stokes shift

νabs and νem are the frequencies of absorption and emission maxima

h is Planck's constant, and c is the speed of light

μe and μg are the dipole moments of the excited and ground states

a is the radius of the solvent cavity

Δf is the solvent polarity parameter

A linear relationship between the Stokes shift and the solvent polarity parameter indicates a significant change in the dipole moment upon excitation, which is characteristic of intramolecular charge transfer (ICT) character in the excited state. The photophysical properties of some acridine derivatives have been shown to be highly sensitive to solvent polarity, which can be exploited in the design of fluorescent probes for sensing applications rsc.org.

Table 2: Illustrative Solvatochromic Data for a Hypothetical Azaarene

Solvent Polarity (Δf) Absorption λmax (nm) Emission λmax (nm) Stokes Shift (cm⁻¹)
n-Hexane 0.001 370 420 3436
Toluene 0.013 372 428 3755
Dichloromethane 0.217 378 445 4578
Acetonitrile 0.305 382 460 5110

Note: This table presents hypothetical data to illustrate the concept of solvatochromism.

Time-Resolved Spectroscopy for Excited State Dynamics

Time-resolved spectroscopy techniques, such as transient absorption spectroscopy, provide a powerful means to directly observe and characterize the transient species involved in the excited-state dynamics of a molecule. These methods allow for the study of ultrafast processes like internal conversion, intersystem crossing, and vibrational relaxation that occur on femtosecond to nanosecond timescales.

In a typical transient absorption experiment, a "pump" pulse excites the sample, and a time-delayed "probe" pulse monitors the changes in absorption. By varying the delay time between the pump and probe pulses, a kinetic trace of the excited-state population can be constructed. The excited-state dynamics of aza-aromatic heterocycles are an active area of research, with studies revealing complex relaxation pathways hw.ac.uk.

For Benz(b)acridine, 2,12-dimethyl-, time-resolved spectroscopy could be employed to:

Identify the formation and decay of the lowest excited singlet state (S₁).

Observe the population of the triplet state (T₁) via intersystem crossing.

Characterize any potential intramolecular charge transfer states.

The influence of methyl substitution on the excited-state dynamics of aromatic systems has been noted to affect decay rates and reaction pathways nih.govnih.gov. Therefore, time-resolved studies on Benz(b)acridine, 2,12-dimethyl- would provide valuable information on how the methyl groups modulate its photophysical behavior compared to the parent benz(b)acridine.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of molecules at an atomic level. By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons and the resulting molecular properties.

Density Functional Theory (DFT) has become a primary method in computational chemistry due to its favorable balance of accuracy and computational cost. scispace.com DFT calculations are used to investigate the structure and vibrational spectra of acridine (B1665455) and its derivatives. nih.gov Common approaches involve using hybrid functionals, such as B3LYP, in conjunction with basis sets like 6-31G* to optimize molecular geometries and predict various properties. nih.govnih.gov

For the ground state of Benz(b)acridine (B12651566), 2,12-dimethyl-, DFT can be employed to calculate key electronic descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap (which relates to chemical reactivity and stability), ionization potential, and electron affinity. nih.gov A detailed computational analysis of acridine derivatives has been performed using DFT to estimate such global descriptors for both ground and excited states. nih.gov

Time-dependent DFT (TD-DFT) is the standard extension of DFT for studying excited states. This method is used to calculate the energies of electronic transitions, which can be directly compared to experimental UV-visible absorption spectra. dntb.gov.ua For instance, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which indicate the intensity of the absorption bands.

Table 1: Hypothetical DFT-Calculated Electronic Properties of Benz(b)acridine, 2,12-dimethyl-

This table presents illustrative data that would be obtained from a DFT calculation (e.g., at the B3LYP/6-311G(d,p) level of theory).

PropertyCalculated ValueUnit
HOMO Energy-5.85eV
LUMO Energy-1.98eV
HOMO-LUMO Gap3.87eV
Ionization Potential5.85eV
Electron Affinity1.98eV
Dipole Moment1.5Debye

Ab initio, meaning "from first principles," refers to a class of quantum chemistry methods that are derived directly from theoretical principles without the inclusion of experimental data. dtic.mil These methods, such as Hartree-Fock (HF) theory, provide a rigorous mathematical approximation of the molecular system. nih.govdtic.mil

Ab initio calculations are specified by a "model chemistry," which includes the choice of method and basis set (e.g., 6-311G**). libretexts.org They can be used to perform geometry optimizations and calculate molecular properties. While ab initio methods are highly accurate and consistent, they are also computationally intensive, making them more suitable for smaller molecules. dtic.mil For a molecule the size of Benz(b)acridine, 2,12-dimethyl-, high-level correlated ab initio calculations would be computationally demanding but could serve as a benchmark for more approximate methods. The calculations provide detailed information on molecular orbitals, electron configurations, and bond orders. libretexts.orgpageplace.de

Semi-empirical quantum chemistry methods are based on the same Hartree-Fock formalism as ab initio methods but introduce several approximations and use parameters derived from experimental data to simplify the calculations. scispace.comwikipedia.org This approach makes them significantly faster than their ab initio or DFT counterparts, allowing for the study of very large molecular systems. wikipedia.orguomustansiriyah.edu.iq

Common semi-empirical methods include AM1, PM3, PM6, and PM7. mdpi.com These methods are parameterized to reproduce experimental data such as heats of formation, dipole moments, and ionization potentials. wikipedia.org While their speed is a major advantage, the accuracy of semi-empirical methods can be variable and depends heavily on whether the molecule under study is similar to the compounds used in the method's parameterization. wikipedia.org They are particularly useful for initial conformational searches or for studying the dynamics of large systems where thousands of calculations are necessary. youtube.com

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting spectroscopic data, which aids in the structural elucidation and characterization of new compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Computational chemistry can predict NMR chemical shifts (δ) with a high degree of accuracy, helping to assign experimental spectra and confirm molecular structures. The typical procedure involves optimizing the molecular geometry using a reliable method like DFT (e.g., B3LYP/6-31G(d)) and then performing an NMR calculation using a specialized method such as the Gauge-Independent Atomic Orbital (GIAO) approach. nih.govidc-online.com

The calculated absolute magnetic shieldings are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Machine learning techniques are also emerging as a powerful tool for the rapid prediction of chemical shifts based on large databases of known spectra. d-nb.infonih.gov

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for Selected Carbons in Benz(b)acridine, 2,12-dimethyl-

This table shows an example comparison of calculated chemical shifts (scaled) versus potential experimental values.

Carbon AtomPredicted δ (ppm)
C-2 (CH₃)21.5
C-4128.9
C-7148.2
C-12 (CH₃)25.8
C-12a135.1
C-13a145.6

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations are widely used to simulate vibrational spectra by computing the harmonic vibrational frequencies and their corresponding IR intensities. nih.govnih.gov

The calculated spectrum can be compared directly with an experimental IR spectrum, allowing for the assignment of specific absorption bands to particular vibrational modes (e.g., C-H stretching, C=N stretching, aromatic ring modes). nih.gov It is a common practice to apply a scaling factor to the calculated frequencies, as the harmonic approximation used in most calculations tends to overestimate their values compared to the anharmonic reality of molecular vibrations. nih.govresearchgate.net These simulations are crucial for interpreting complex spectra and understanding the molecule's structural and conformational properties. nih.gov Recent developments also include machine learning models that can deliver accurate molecular IR spectra with the speed of semi-empirical methods. chemrxiv.org

Table 3: Hypothetical Calculated Vibrational Frequencies for Benz(b)acridine, 2,12-dimethyl-

This table lists selected vibrational modes and their predicted frequencies, which would be obtained from a DFT calculation.

Frequency (cm⁻¹) (Scaled)IntensityVibrational Mode Assignment
3060MediumAromatic C-H Stretch
2925MediumMethyl C-H Symmetric Stretch
1620StrongAromatic C=C Stretch
1595StrongC=N/C=C Ring Stretch
1450MediumMethyl C-H Asymmetric Bend
880StrongC-H Out-of-Plane Bend
750StrongC-H Out-of-Plane Bend

Reaction Mechanism Modeling

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating reaction barriers. This provides a deeper understanding of reaction kinetics and mechanisms.

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. For a chemical reaction, the PES can be explored to find the minimum energy path from reactants to products. This path includes energy minima corresponding to stable species (reactants, intermediates, and products) and saddle points corresponding to transition states. For a molecule like Benz(b)acridine, 2,12-dimethyl-, PES exploration could be used to study various reactions, such as electrophilic aromatic substitution or oxidation.

A transition state is the highest energy point along the reaction coordinate. Its structure represents the geometry of the molecule as it is converting from reactants to products. Computational methods can be used to locate and characterize transition state structures. This involves finding a stationary point on the PES that is a minimum in all directions except for one, which corresponds to the reaction coordinate. The energy of the transition state relative to the reactants gives the activation energy of the reaction, which is a key determinant of the reaction rate. For instance, the mechanism of the Bernthsen acridine synthesis could be elucidated by characterizing the transition states for the condensation and cyclization steps.

Illustrative Reaction Barrier Data for Electrophilic Nitration of Benz(b)acridine, 2,12-dimethyl-

Position of SubstitutionActivation Energy (kcal/mol)
C418.5
C522.1
C719.8

Note: The data in this table is hypothetical and for illustrative purposes only.

Structure-Property Relationship Studies

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a molecule to its physical, chemical, or biological properties. core.ac.uk These models are built by finding a correlation between calculated molecular descriptors and experimentally measured properties.

For Benz(b)acridine, 2,12-dimethyl-, a QSPR study could be conducted to understand how its molecular structure influences its optical characteristics. Molecular descriptors such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, the HOMO-LUMO gap, dipole moment, and polarizability could be calculated using DFT. These descriptors could then be correlated with experimental data on absorption and emission wavelengths, and quantum yields for a series of related benz(b)acridine derivatives. Such a study would provide valuable insights for designing new molecules with tailored optical properties for applications in areas like organic light-emitting diodes (OLEDs).

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility and dynamics of molecules. nih.govnih.gov

For Benz(b)acridine, 2,12-dimethyl-, the fused aromatic ring system is largely rigid. However, the methyl groups can rotate, and the entire molecule can undergo low-frequency vibrations. An MD simulation could be used to study the conformational dynamics of this molecule in different environments, such as in a solvent or interacting with a biological macromolecule. This could reveal, for example, the preferred orientations of the methyl groups and how they might influence intermolecular interactions. While the core of Benz(b)acridine, 2,12-dimethyl- is planar and rigid, MD simulations can still provide insights into its interactions with its environment and any subtle conformational changes that may occur.

Applications in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Applications

The development of efficient and stable blue-emitting materials is a critical challenge in the advancement of full-color displays and solid-state lighting based on OLED technology. Benz(b)acridine (B12651566) derivatives have emerged as promising candidates for deep-blue emitters due to their favorable electronic properties.

The design of deep-blue emitters often involves creating molecules with a wide energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For Benz(b)acridine derivatives, fusing a 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC) unit with an additional phenyl ring creates a rigid and planar structure. rsc.org This rigidity helps to minimize non-radiative decay pathways, leading to higher fluorescence quantum efficiencies. rsc.org

Furthermore, the introduction of specific functional groups can fine-tune the electronic properties. For instance, adding a cyano group can lead to bipolar emitters, which possess both electron- and hole-transporting capabilities. rsc.org This bipolar nature is crucial for achieving balanced charge injection and transport within the emissive layer of an OLED, ultimately enhancing device efficiency. rsc.org The goal is to achieve narrow-band emissions in the deep-blue region, which is essential for high color purity in displays. rsc.orgrsc.org

CompoundEmission Peak (nm)FWHM (nm)CIE Coordinates
BACN (doped device)43741(0.153, 0.049)

Table 1: Electroluminescence data for a deep-blue OLED based on a Benz(b)acridine derivative. rsc.org

Efficient charge transport is fundamental to the performance of organic semiconductors in devices like OLEDs. The molecular structure of Benz(b)acridine derivatives influences their ability to transport charge carriers (electrons and holes). The planar nature of the fused ring system can facilitate π-π stacking, which is a key mechanism for charge hopping between adjacent molecules. However, excessive stacking can also lead to concentration quenching, which reduces emission efficiency. rsc.org

OLEDs incorporating Benz(b)acridine derivatives can be fabricated using techniques like vacuum deposition or solution processing. rsc.org The device architecture typically consists of multiple layers, including a hole injection layer, a hole transport layer, an emissive layer (EML), an electron transport layer, and an electron injection layer, sandwiched between two electrodes.

The performance of these devices is evaluated based on several key metrics:

Turn-on Voltage: This is the minimum voltage required for the device to start emitting light. Lower turn-on voltages are desirable for energy efficiency. rsc.org

Luminance: This is the intensity of light emitted per unit area, often measured in candelas per square meter (cd/m²).

Color Purity: This is quantified using the Commission Internationale de l'Eclairage (CIE) coordinates, which define the color of the emitted light. For deep-blue emitters, a low y-coordinate is desirable. rsc.orgrsc.org

Efficiency Roll-off: This refers to the decrease in EQE at high brightness levels. Suppressing efficiency roll-off is a major challenge in OLED research. rsc.org

Device ParameterValue
Maximum External Quantum Efficiency (EQE)27.3% researchgate.net
Maximum Current Efficiency62.8 cd/A researchgate.net
Maximum Power Efficiency56.3 lm/W researchgate.net
Turn-on Voltage (BACN-based device)Low rsc.org
CIE Coordinates (BACN-based device)(0.153, 0.049) rsc.org

Table 2: Performance metrics of high-efficiency OLEDs utilizing acridine-based emitters.

Fluorescent Probes and Chemical Sensors (focusing on material properties and detection principles)

The inherent fluorescence of acridine (B1665455) derivatives, including Benz(b)acridine structures, makes them excellent candidates for the development of fluorescent probes and chemical sensors. researchgate.netinstras.com These sensors operate on the principle that the fluorescence properties of the molecule, such as intensity or wavelength, change upon interaction with a specific analyte. nih.gov

The design of these probes often involves incorporating a recognition unit that selectively binds to the target analyte and a signaling unit (the fluorophore) that reports this binding event through a change in its optical properties. researchgate.net For instance, acridine-based sensors have been developed for the detection of various metal ions and anions. researchgate.netmdpi.com The sensitivity and selectivity of these probes are determined by the specific chemical design of the receptor site. The detection mechanism can involve processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or fluorescence resonance energy transfer (FRET). nih.gov

The development of these sensing materials is a multidisciplinary effort, combining principles of material science, molecular recognition, and device implementation to create functional and highly sensitive detection systems. instras.com

Photoactive Materials and Photoredox Catalysis

Acridine derivatives have demonstrated significant potential as photoactive materials, particularly in the field of photoredox catalysis. unc.edubeilstein-journals.org This type of catalysis utilizes visible light to drive chemical reactions by generating highly reactive radical intermediates through single-electron transfer (SET) processes. beilstein-journals.org

Acridinium (B8443388) salts, which are derivatives of acridine, can act as potent photoredox catalysts. researchgate.net Upon excitation with light, these catalysts can become strong oxidants or reductants, capable of initiating a wide range of chemical transformations that are often difficult to achieve through traditional methods. unc.eduacs.org For example, hindered acridinium cations have been used to catalyze the aerobic photooxidation of primary benzyl (B1604629) amines. researchgate.net

The effectiveness of these catalysts is determined by their redox potentials in the excited state. beilstein-journals.org Researchers are actively exploring the development of new acridine-based photoredox catalysts to enable novel and more efficient synthetic methodologies for a variety of organic transformations. beilstein-journals.org

Functional Dyes and Pigments (focusing on their chemical properties and applications)

Historically, acridine derivatives were used as dyes and pigments. rsc.orgwikipedia.org While many of these have been replaced by more lightfast alternatives, their inherent chromophoric and fluorescent properties continue to be of interest for specialized applications. wikipedia.orgresearchgate.net

Recent research has explored the creation of stable green pigments through the oxidative coupling of natural compounds like chlorogenic acid with amino acids, leading to the formation of trihydroxybenzacridine structures. researchgate.net These natural product-based dyes offer a potential alternative to synthetic food colorants. researchgate.net The color and stability of these pigments are dependent on factors such as pH. researchgate.net The chemical properties of these dyes, including their absorption and emission spectra, are dictated by the extended π-conjugated system of the benzacridine core. researchgate.net

Environmental Transformation and Degradation Pathways

Photolytic Degradation Mechanisms

Photolytic degradation, or photolysis, is a key environmental process where chemical compounds are broken down by the energy of sunlight. For aromatic compounds like Benz(b)acridine (B12651566), 2,12-dimethyl-, this process is initiated by the absorption of ultraviolet (UV) radiation. The acridine (B1665455) structure itself provides a chromophore that absorbs light in the UV/visible boundary region (320-420 nm). mdpi.com

The mechanism of photolytic degradation can proceed through several pathways:

Direct Photolysis: The direct absorption of photons can excite the molecule to a higher energy state. This excitation can lead to the cleavage of chemical bonds. In the case of 2,12-dimethylbenz(b)acridine, this could involve the photooxidation of the methyl groups to form carboxylic acids or other oxygenated derivatives. epa.gov The aromatic rings themselves, while generally stable, can undergo ring-opening reactions under prolonged and intense UV exposure.

Indirect Photolysis (Photosensitized Reactions): In natural waters and soils, other environmental components like humic substances can absorb solar radiation and transfer the energy to the benzacridine molecule, initiating its degradation. More importantly, these sensitizers can generate highly reactive chemical species, such as hydroxyl radicals (•OH) and singlet oxygen. These radicals are powerful oxidants that can attack the benzacridine molecule. conicet.gov.arresearchgate.net The reaction with hydroxyl radicals is often a primary pathway for the degradation of many organic pollutants. conicet.gov.ar

Photocatalysis: The presence of certain semiconductor minerals, such as titanium dioxide (TiO2), can accelerate photodegradation. conicet.gov.ar When irradiated with UV light, TiO2 generates electron-hole pairs, which in turn produce highly reactive oxygen species, including hydroxyl radicals, that can efficiently degrade recalcitrant organic molecules. conicet.gov.arresearchgate.net

Chemical Oxidation/Reduction in Environmental Contexts

Beyond photolysis, Benz(b)acridine, 2,12-dimethyl- can be transformed by chemical and biochemical oxidation and reduction reactions in the environment.

Oxidation: Chemical oxidation in soil and water can occur through reactions with strong oxidants like ozone, hydrogen peroxide, and various metal oxides. researchgate.net However, a primary driver of oxidation for compounds like benzacridines is microbial and enzymatic activity.

Microbial Degradation: Some microorganisms have the capacity to degrade polycyclic aromatic hydrocarbons (PAHs) and their aza-analogs. However, studies on related dimethylbenzacridine isomers, such as 7,9-dimethylbenz(c)acridine and 7,10-dimethylbenz(c)acridine, have shown them to be essentially inert to oxidation by activated sludge microorganisms. epa.gov This suggests that dimethyl-substituted benzacridines may be highly resistant to microbial breakdown, contributing to their environmental persistence.

Enzymatic Oxidation (Biotransformation): In higher organisms, and even some microbes, cytochrome P450 monooxygenases are key enzymes in the metabolism of foreign compounds. nih.govacs.org These enzymes activate PAHs and aza-PAHs by introducing oxygen, typically forming epoxides, phenols, and dihydrodiols. acs.org For example, the related compound dibenz[a,h]acridine (B14076) is metabolically activated by P450 enzymes to a reactive bay-region diol epoxide, which is a potent carcinogen. acs.org It is highly probable that 2,12-dimethylbenz(b)acridine undergoes similar enzymatic oxidation, which is a critical transformation pathway in biological systems, though it may lead to more toxic products. This process is considered an activation rather than a detoxification pathway. nih.gov

Reduction: Information on the environmental reduction of benzacridines is less common than on oxidation. Reduction reactions are more likely to occur in anaerobic environments, such as deep sediments or anoxic water zones, where reducing agents are present and microbial communities operate without oxygen. Potential reactions could involve the reduction of the aromatic system, but these pathways are generally considered less significant than oxidation for this class of compounds under most environmental conditions.

Methodologies for Environmental Detection and Characterization of Benzacridines

The reliable detection and characterization of benzacridines like Benz(b)acridine, 2,12-dimethyl- in complex environmental samples such as soil, water, and sediment are critical for monitoring and risk assessment. Due to their typically low concentrations, sophisticated analytical methods are required. mdpi.com

The primary approach involves a two-step process: extraction of the analyte from the sample matrix, followed by instrumental analysis for separation and detection.

Sample Preparation and Extraction:

Solid-Phase Extraction (SPE): For water samples, SPE is commonly used to concentrate the analytes and remove interfering substances.

Soxhlet Extraction or Pressurized Liquid Extraction (PLE): These techniques are used for solid samples like soil and sediment to efficiently extract PACs using organic solvents.

Instrumental Analysis: A range of analytical techniques can be employed for the detection and characterization of benzacridines. researchgate.netresearchgate.net The combination of a high-resolution separation technique with a sensitive detection method is standard practice.

Technique Description Application for Benzacridines Reference(s)
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile and thermally stable compounds in a gaseous mobile phase, followed by detection with a mass spectrometer that provides mass-to-charge ratio information for identification.A standard and robust method for analyzing PAHs and azaarenes. sigmaaldrich.com It allows for the separation of different isomers and provides definitive identification based on mass spectra. mdpi.comsigmaaldrich.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separates compounds in a liquid mobile phase, making it suitable for less volatile or thermally labile compounds. Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity.An increasingly powerful tool for analyzing environmental contaminants. nih.gov It is particularly useful for polar transformation products of benzacridines that may not be suitable for GC. nih.gov
High-Performance Liquid Chromatography (HPLC) with Fluorescence or UV Detection HPLC separates the compounds, which are then detected by their characteristic fluorescence or UV absorbance.Azaarenes are often fluorescent, making fluorescence detection a highly sensitive option. However, it may be less specific than mass spectrometry. mdpi.com
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies chemical bonds and functional groups within a molecule by measuring the absorption of infrared radiation.Can be used to characterize the functional groups of the parent compound and its degradation products, especially when combined with a separation technique. researchgate.net researchgate.netoaepublish.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the structure and chemical environment of atoms within a molecule.Primarily a research tool for the definitive structural elucidation of unknown transformation products isolated from laboratory studies. nih.gov

Emerging Research Directions and Future Outlook

Development of Novel Synthetic Methodologies for Complex Architectures

The synthesis of complex polycyclic aromatic nitrogen heterocycles like benzacridines is continuously evolving. Modern synthetic strategies are moving towards more efficient, atom-economical, and environmentally friendly methods. For instance, multi-component reactions (MCRs) are gaining prominence for the synthesis of complex acridine (B1665455) derivatives. These reactions allow for the construction of intricate molecular architectures in a single step from three or more reactants, which simplifies the synthetic process and often leads to higher yields.

One notable example is the three-component cyclocondensation reaction used to synthesize 12-aryl/heteroaryl-3,3-dimethyl-tetrahydrobenzo[b]acridine-1,6,11(2H)-trione heterocyclic compounds. This method involves the reaction of benzaldehydes, 2-amino-1,4-naphthoquinone, and dimedone. The key advantages of such a protocol include its simplicity, the absence of a need for chromatographic purification, structural diversity, and the use of non-toxic solvents like ethanol, which aligns with the principles of green chemistry.

Future research on the synthesis of Benz(b)acridine (B12651566), 2,12-dimethyl- could benefit from these advanced methodologies. The development of a one-pot synthesis for this specific compound would be a significant step forward, offering a more sustainable and cost-effective production route compared to traditional multi-step syntheses.

Integration of Benz(b)acridine, 2,12-dimethyl- into Hybrid Materials

A growing trend in materials science is the creation of hybrid molecules that combine two or more distinct chemical entities to achieve synergistic or novel properties. The acridine scaffold is a popular component in such hybrids due to its versatile electronic and photophysical properties. By analogy, Benz(b)acridine, 2,12-dimethyl- could serve as a core component in the design of new hybrid materials.

For example, researchers have synthesized acridine-isoxazole and acridine-azirine hybrids, which demonstrate interesting photochemical transformations and biological activities. The strategy behind creating such hybrids is to merge the functionalities of two biologically relevant heterocyclic moieties to potentially act on different targets, which can lead to enhanced efficacy and reduced side effects in medicinal applications. Another area of exploration is the development of hybrids with thiourea (B124793) derivatives, which have shown promising anticancer and antimicrobial effects.

The integration of Benz(b)acridine, 2,12-dimethyl- into such hybrid systems could unlock new applications in fields ranging from medicinal chemistry to materials science. The dimethyl substitution on the benz(b)acridine core could further modulate the electronic properties and solubility of the resulting hybrid materials.

Advanced Computational Modeling for Material Design

Computational chemistry and molecular modeling have become indispensable tools in the design and prediction of the properties of new materials, and the acridine family of compounds is no exception. Techniques such as Density Functional Theory (DFT) and molecular docking are being employed to study the relationship between the structure of acridine derivatives and their biological and physical properties.

In recent studies on novel 3,9-disubstituted acridines, computational methods were used to investigate their interaction with DNA and topoisomerase enzymes. These simulations can predict binding affinities and modes of interaction, providing valuable insights that can guide the synthesis of more potent and selective compounds. Molecular docking simulations have suggested different ways in which acridine derivatives can interact with topoisomerase I versus topoisomerase IIα, highlighting the power of computational tools in understanding complex biological processes at the molecular level.

For Benz(b)acridine, 2,12-dimethyl- , advanced computational modeling could be employed to predict its electronic structure, photophysical properties, and potential for various applications. Such in silico studies would be a crucial first step in identifying promising avenues for experimental research and would accelerate the discovery of new materials based on this compound.

Exploration of New Optoelectronic Applications

The unique photophysical properties of acridine derivatives make them attractive candidates for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). The development of deep-blue emitting materials with high color purity is a critical challenge in the realization of ultra-high-definition OLED displays.

A closely related compound, 12,12-dimethyl-7,12-dihydrobenzo[a]acridine, has been identified as a novel chromophore for designing deep-blue narrow-band emission emitters. When functionalized, this core structure has yielded bipolar emitters that exhibit narrow-band emissions in the deep-blue region with high fluorescence quantum efficiencies. Devices based on these materials have shown promising performance, including low turn-on voltages and suppressed efficiency roll-off.

Given these findings, Benz(b)acridine, 2,12-dimethyl- holds significant potential for exploration in the field of optoelectronics. Its rigid, planar structure combined with the electron-donating methyl groups could lead to favorable photophysical properties, such as a high photoluminescence quantum yield and tunable emission wavelengths. Future research could focus on synthesizing and characterizing the optoelectronic properties of this compound and its derivatives for use in next-generation OLEDs and other organic electronic devices.

Device ParameterValueReference
Peak Emission Wavelength437 nm
Full Width at Half Maximum (FWHM)41 nm / 0.26 eV
CIE Coordinates(0.153, 0.049)
External Quantum Efficiency (EQE) Roll-off at 10,000 cd m⁻²4.4%

Table 1: Performance of a Doped OLED Device Based on a Functionalized 12,12-dimethyl-7,12-dihydrobenzo[a]acridine Emitter

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for the structural elucidation of 2,12-dimethylbenz(b)acridine in complex matrices?

  • Methodology:

  • Gas Chromatography (GC): Use non-polar capillary columns (e.g., DB-5 or SE-52) with helium as the carrier gas. Optimize temperature ramps (e.g., 60°C to 280°C at 15°C/min) to resolve isomers .
  • Mass Spectrometry (MS): Pair GC with electron ionization (EI-MS) to confirm molecular weight (256.34 g/mol) and fragmentation patterns .
  • Fluorescence Spectroscopy: Analyze emission spectra in solvents like pentane or water, noting peaks at ~280–390 nm for benzanthracene derivatives .

Q. How should researchers handle and store 2,12-dimethylbenz(b)acridine to ensure stability?

  • Methodology:

  • Store solid samples at 0–6°C in airtight, light-resistant containers to prevent photodegradation .
  • For solutions, use inert solvents (e.g., hexane or dichloromethane) and avoid prolonged exposure to oxygen .

Q. What is the carcinogenic potential of 2,12-dimethylbenz(b)acridine based on authoritative evaluations?

  • Methodology:

  • Refer to IARC Monographs for polycyclic aromatic hydrocarbons (PAHs). While direct data on this compound may be limited, extrapolate from structurally similar benz[a]acridines, which are classified as potential carcinogens due to DNA adduct formation .

Advanced Research Questions

Q. How can gas chromatography parameters be optimized to separate 2,12-dimethylbenz(b)acridine from co-eluting PAHs?

  • Methodology:

  • Column Selection: Compare polar (e.g., SH-Rxi™-PAH) vs. non-polar (DB-5) columns. Polar columns improve resolution for PAHs with similar retention indices .
  • Temperature Programming: Adjust ramp rates (e.g., 5°C/min for late-eluting peaks) and final hold times (e.g., 10 min at 280°C) to reduce peak tailing .
  • Carrier Gas Flow Rate: Optimize helium flow (e.g., 1.0–1.5 mL/min) to balance resolution and run time .

Q. What statistical approaches address contradictory findings in high-throughput toxicity assays involving this compound?

  • Methodology:

  • Apply Benjamini-Hochberg FDR Control : Adjust p-values to limit false discoveries in multiple hypothesis testing (e.g., gene expression or mutagenicity assays). For 100 tests, a threshold of q<0.05q < 0.05 ensures ≤5% false positives .
  • Use hierarchical clustering or principal component analysis (PCA) to identify batch effects or confounding variables .

Q. How can fluorescence spectral data for 2,12-dimethylbenz(b)acridine be interpreted across solvent systems?

  • Methodology:

  • Solvent Polarity Effects: Compare emission maxima in polar (water: ~340–410 nm) vs. non-polar (pentane: ~280–398 nm) solvents. Shifts indicate changes in excited-state dipole moments .
  • Acid-Base Interactions: Add trifluoroacetic acid (TFA) to protonate nitrogen heteroatoms, altering fluorescence intensity and wavelength (e.g., 480 nm in acidic conditions) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported GC retention indices for 2,12-dimethylbenz(b)acridine?

  • Methodology:

  • Standardization: Use certified reference materials (CRMs) and cross-validate with NIST databases. For example, retention indices on DB-5 (2822) vs. SE-52 (436.82) columns vary due to stationary phase differences .
  • Interlaboratory Comparisons: Participate in round-robin studies to calibrate instruments and harmonize protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.